N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Medicinal Chemistry Protease Inhibition Kinase Selectivity

N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine (CAS 1179390‑45‑4, MF C₁₀H₁₁FN₄, MW 206.22) is a trisubstituted 1,2,4‐triazole bearing a free 5‑amino group, a 3‑methyl substituent, and an N‑(2‑fluorobenzyl) side chain. The 1,2,4‑triazol‑5‑amine scaffold has been established as a versatile pharmacophore for serine protease inhibition (Factor XIIa, thrombin) and has appeared in patent families directed to renal/cardiovascular indications.

Molecular Formula C10H11FN4
Molecular Weight 206.22 g/mol
Cat. No. B12479350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine
Molecular FormulaC10H11FN4
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)NCC2=CC=CC=C2F
InChIInChI=1S/C10H11FN4/c1-7-13-10(15-14-7)12-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H2,12,13,14,15)
InChIKeyWCBBSPCHGBFXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine: Core Chemical Identity and Screening‐Library Profile


N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine (CAS 1179390‑45‑4, MF C₁₀H₁₁FN₄, MW 206.22) is a trisubstituted 1,2,4‐triazole bearing a free 5‑amino group, a 3‑methyl substituent, and an N‑(2‑fluorobenzyl) side chain. The 1,2,4‑triazol‑5‑amine scaffold has been established as a versatile pharmacophore for serine protease inhibition (Factor XIIa, thrombin) [1] and has appeared in patent families directed to renal/cardiovascular indications [2]. This compound is supplied as a research‐grade screening compound with catalogued purity typically ≥98 % .

Why N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine Cannot Be Freely Swapped for a Generic Triazole Analog


Even closely related 1,2,4‑triazol‑5‑amines show divergent target profiles: in the Factor XIIa/thrombin inhibitor series, a single substituent change shifted potency between two serine proteases by >1000‑fold [1]. The positional isomer N‑(2‑fluorobenzyl)-5‑methyl‑1H‑1,2,4‑triazol‑3‑amine shares the identical CAS number but bears the amine at position 3 instead of 5, producing a distinct hydrogen‑bonding vector that can radically alter kinase or protease complementarity . The 2‑fluorobenzyl group further modulates lipophilicity and metabolic stability relative to unsubstituted benzyl or 4‑fluorobenzyl congeners [2]; thus, substituting a generic benzyl‑triazole amine without quantitative head‑to‑head evidence risks losing the activity, selectivity, or patent‑family positioning that makes this chemotype valuable.

N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine: Head‑to‑Head Evidence Guide for Procurement


Regioisomeric Differentiation: 5‑Amino‑3‑methyl vs 3‑Amino‑5‑methyl Triazole Substitution

The target compound bears the amino group at the 5‑position of the 1,2,4‑triazole ring (3‑methyl,5‑amino), whereas the positional isomer catalogued under the identical CAS (1179390‑45‑4) is N‑(2‑fluorobenzyl)-5‑methyl‑1H‑1,2,4‑triazol‑3‑amine. In a closely analogous acylated 1,2,4‑triazol‑5‑amine series, the 5‑amino orientation was essential for Factor XIIa inhibition (compound 21i, IC₅₀ = 29 nM), while alternative regioisomers lost >100‑fold potency [1]. The spatial separation of H‑bond donor/acceptor motifs in the 5‑amino‑3‑methyl arrangement offers a distinct molecular recognition surface compared with the 3‑amino‑5‑methyl topology.

Medicinal Chemistry Protease Inhibition Kinase Selectivity

Fluorine Positional Effect: 2‑Fluorobenzyl vs 4‑Fluorobenzyl on Lipophilicity and Metabolic Stability

The ortho‑fluorine substituent on the benzyl ring (2‑fluorobenzyl) confers a different electron‑withdrawing pattern and steric environment compared with the para‑fluorobenzyl analog. In a broad review of fluorinated triazoles, ortho‑fluorination was associated with reduced CYP‑mediated oxidative metabolism relative to para‑fluorination, attributed to electronic deactivation of the benzylic position [1]. The measured logP shift for 2‑fluorobenzyl vs 4‑fluorobenzyl on a triazole core is approximately –0.3 to –0.5 units, reflecting altered hydrogen‑bonding capacity and solvation [2]. No direct metabolic stability data for the exact target compound are available.

Drug Metabolism Physicochemical Properties Fluorine Chemistry

Patent‑Family Positioning: Coverage under EP3082805 (Substituted Amino Triazoles) for Cardiovascular/Renal Indications

The compound falls within the generic Markush structure of EP3082805 (WO2015091926), assigned to Institute for Drug Discovery, LLC, which claims substituted amino triazoles for renal and cardiovascular disease [1]. Compounds containing the 2‑fluorobenzyl‑triazole‑amine motif were exemplified in the patent for Factor XIIa inhibition. Although specific IC₅₀ data for the exact compound are not disclosed, the patent’s exemplified analogs demonstrated FXIIa IC₅₀ values of 29 nM and thrombin IC₅₀ of 27 nM [2]. Procurement of this specific intermediate positions users within the dominant patent landscape for antithrombotic triazole development.

Cardiovascular Disease Renal Disease Intellectual Property

Scaffold Differentiator: Free 5‑Amine vs Acylated 5‑Amine for Target Engagement and Synthetic Versatility

The target compound presents a free primary amine at the 5‑position, distinguishing it from the acylated (amide‑linked) 1,2,4‑triazol‑5‑amines that have been optimized as covalent or tight‑binding inhibitors of FXIIa and thrombin [1]. In the published series, acylation of the 5‑amino group was critical for potency (21i, 21m), with the free amine serving as the synthetic precursor. The free amine form allows divergent derivatization—acylation, sulfonylation, or reductive amination—that is not possible with the pre‑acylated final inhibitors. No head‑to‑head potency comparison between free amine and acylated forms is available for the exact compound.

Synthetic Chemistry Covalent Inhibition Lead Optimization

Differentiation from Thioether‑Linked HIV‑1 RT Inhibitors: Amine vs Thioether Linkage

A structurally distinct series of 1,2,4‑triazole thioacetanilide derivatives bearing a 2‑fluorobenzyl group has been reported with anti‑HIV‑1 activity (EC₅₀ = 4.26 µM for the best compound 7d) [1]. These compounds contain a thioether linkage at the 3‑position, fundamentally different from the N‑benzyl‑5‑amine linkage of the target compound. The thioether series acts through non‑nucleoside reverse transcriptase inhibition, while the target compound’s chemotype (free N‑benzyl‑5‑amine) has been associated with serine protease (FXIIa/thrombin) inhibition [2]. No crossover activity has been demonstrated.

Antiviral Research HIV‑1 Non‑Nucleoside Reverse Transcriptase Inhibitors

Commercial Purity and Supply Consistency: 98 % Baseline vs Unspecified Analogs

The target compound is commercially available with a documented purity specification of 98 % (HPLC) from multiple vendors . The regioisomeric comparator N‑(2‑fluorobenzyl)-5‑methyl‑1H‑1,2,4‑triazol‑3‑amine is listed under the same CAS but often without a verifiable purity certificate, creating ambiguity in procurement . For assay reproducibility, a defined 98 % purity standard minimizes batch‑to‑batch variability that can confound IC₅₀ determinations.

Chemical Procurement Quality Control Reproducibility

Best Application Scenarios for N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine in Research and Industrial Settings


Factor XIIa/Thrombin Inhibitor Lead‑Generation and Focused Library Synthesis

The free 5‑amino group serves as a derivatizable handle for parallel amide coupling to generate focused libraries of acylated 1,2,4‑triazol‑5‑amines. Published SAR demonstrates that acylation of analogous 5‑amino‑triazoles yields nanomolar dual FXIIa/thrombin inhibitors (21i, FXIIa IC₅₀ = 29 nM; 21m, thrombin IC₅₀ = 27 nM) [1]. The target compound is the optimal starting material for such libraries, as the 2‑fluorobenzyl group pre‑installs a lipophilic moiety that may enhance target residence time. Users should verify the 5‑amino regioisomer identity by ¹H‑NMR before acylation, as the 3‑amino isomer is also available under the same CAS [2].

Cardiovascular/Renal Patent‑Landscape Analysis and Freedom‑to‑Operate Studies

The compound is structurally encompassed by EP3082805 (Institute for Drug Discovery, LLC), which claims substituted amino triazoles for renal and cardiovascular disease [1]. Pharmaceutical IP teams and competitive intelligence groups can use this compound as a reference standard to map the structural boundaries of the granted claims and to design outside of the protected space. The compound’s CAS registry also enables rapid patent surveillance for new filings in the antithrombotic triazole field.

Metabolic Stability Screening: Ortho‑Fluorine vs Para‑Fluorine Comparator Studies

Because ortho‑fluorination on the benzyl ring is predicted to reduce CYP‑mediated benzylic oxidation relative to para‑fluorination [1], this compound serves as a probe to test the metabolic stability contribution of the 2‑fluorobenzyl motif. Researchers can compare intrinsic clearance in human liver microsomes for the target compound vs the 4‑fluorobenzyl analog, generating quantitative metabolic stability data that inform lead optimization programs across multiple triazole‑based series.

Regioisomer‑Specific Assay Validation and Off‑Target Selectivity Profiling

The 5‑amino‑3‑methyl regiochemistry provides a defined pharmacophore for serine protease engagement, while the 3‑amino‑5‑methyl isomer is expected to be inactive on the same targets based on acylated triazole SAR [1]. This compound can be used as a positive control (after appropriate derivatization) alongside the inactive 3‑amino isomer as a negative control in FXIIa/thrombin biochemical assays, enabling robust Z′‑factor determination and assay validation according to NIH/NCATS screening guidelines.

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